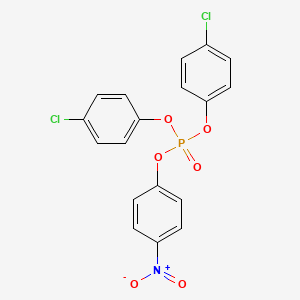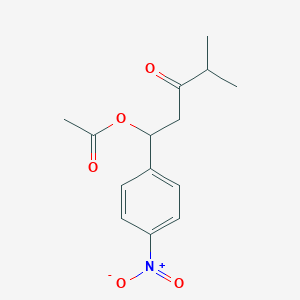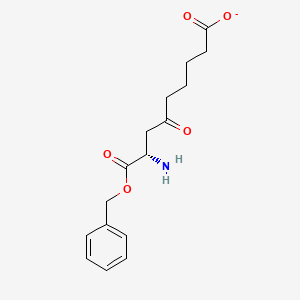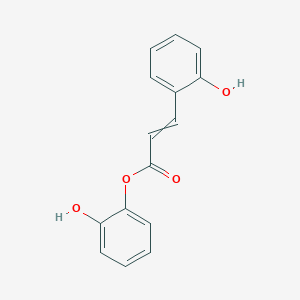
2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate is a chemical compound known for its unique structure and properties It is a derivative of cinnamic acid, characterized by the presence of hydroxy groups on both phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate typically involves the esterification of 2-hydroxycinnamic acid with 2-hydroxyphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoate moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated esters .
科学的研究の応用
2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent due to its ability to modulate biological pathways.
作用機序
The mechanism of action of 2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy groups on the phenyl rings can scavenge free radicals, reducing oxidative stress in cells.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammation and cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
2-Hydroxycinnamic Acid: Shares a similar structure but lacks the ester linkage.
4-Hydroxycinnamic Acid: Another derivative of cinnamic acid with a hydroxy group at the para position.
3-Phenoxy-2-hydroxypropyl Acrylate: Similar in structure but with different functional groups and reactivity.
Uniqueness
2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate is unique due to its dual hydroxy groups and ester linkage, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
217632-53-6 |
|---|---|
分子式 |
C15H12O4 |
分子量 |
256.25 g/mol |
IUPAC名 |
(2-hydroxyphenyl) 3-(2-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H12O4/c16-12-6-2-1-5-11(12)9-10-15(18)19-14-8-4-3-7-13(14)17/h1-10,16-17H |
InChIキー |
KTXYLCWJXGHSRS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=CC(=O)OC2=CC=CC=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol--hydrogen chloride (1/1)](/img/structure/B15165812.png)
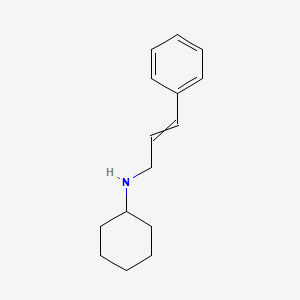
![4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol](/img/structure/B15165827.png)

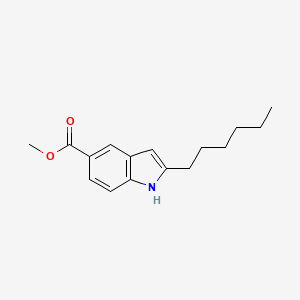
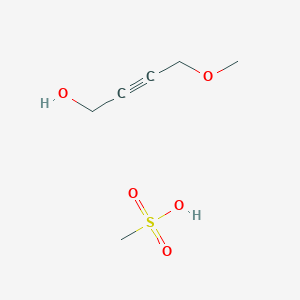

![4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B15165853.png)
![1-(4-Methylphenyl)-2-[(3-phenylprop-2-en-1-yl)oxy]ethan-1-one](/img/structure/B15165866.png)
![Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]-](/img/structure/B15165870.png)

